Cas no 1429902-57-7 (4-(4-Propoxy-phenoxy)-1H-pyrazole)

4-(4-Propoxy-phenoxy)-1H-pyrazole is a pyrazole-based organic compound featuring a propoxy-substituted phenoxy moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and heterocyclic components enhance reactivity, facilitating selective functionalization for targeted applications. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting its use in the development of bioactive molecules. Researchers value this compound for its versatility in constructing complex frameworks, particularly in medicinal chemistry, where it may serve as a scaffold for drug discovery or as a precursor for specialized derivatives.
4-(4-Propoxy-phenoxy)-1H-pyrazole structure
1429902-57-7 structure
Product name:4-(4-Propoxy-phenoxy)-1H-pyrazole
CAS No:1429902-57-7
MF:C12H14N2O2
Molecular Weight:218.251762866974
CID:5209184

4-(4-Propoxy-phenoxy)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(4-Propoxy-phenoxy)-1H-pyrazole
    • インチ: 1S/C12H14N2O2/c1-2-7-15-10-3-5-11(6-4-10)16-12-8-13-14-9-12/h3-6,8-9H,2,7H2,1H3,(H,13,14)
    • InChIKey: KWJWFGVYWOMMOH-UHFFFAOYSA-N
    • SMILES: N1C=C(OC2=CC=C(OCCC)C=C2)C=N1

4-(4-Propoxy-phenoxy)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM504250-1g
4-(4-Propoxyphenoxy)-1H-pyrazole
1429902-57-7 97%
1g
$808 2022-06-13

4-(4-Propoxy-phenoxy)-1H-pyrazole 関連文献

4-(4-Propoxy-phenoxy)-1H-pyrazoleに関する追加情報

Professional Introduction to Compound with CAS No. 1429902-57-7 and Product Name: 4-(4-Propoxy-phenoxy)-1H-pyrazole

The compound with the CAS number 1429902-57-7 and the product name 4-(4-Propoxy-phenoxy)-1H-pyrazole represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents. The presence of both propoxy and phenoxy substituents in its molecular structure suggests a potential for diverse interactions with biological targets, making it a valuable candidate for further investigation.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, with pyrazole derivatives being particularly prominent. The 1H-pyrazole core is known for its versatility in medicinal chemistry, often serving as a scaffold for compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 4-(4-Propoxy-phenoxy)-1H-pyrazole introduces additional layers of complexity, which can influence both its pharmacokinetic profile and its interaction with biological systems.

One of the most compelling aspects of this compound is its potential to modulate key biological pathways. Current research indicates that pyrazole derivatives can interact with enzymes and receptors involved in various disease processes. For instance, studies have shown that certain pyrazole-based compounds exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. The propoxy and phenoxy groups in 4-(4-Propoxy-phenoxy)-1H-pyrazole may enhance its binding affinity to these targets, thereby improving therapeutic efficacy.

The synthesis of 4-(4-Propoxy-phenoxy)-1H-pyrazole involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. These synthetic pathways are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity of the compound.

From a pharmacological perspective, the 4-Propoxy-phenoxy moiety is particularly noteworthy. This group has been identified as a key pharmacophore in several bioactive molecules, contributing to their ability to cross cell membranes and exert their effects at target sites. The combination of this moiety with the pyrazole core creates a molecule that is both structurally distinct and functionally promising. Preclinical studies have begun to explore the potential applications of this compound in treating conditions such as neurodegenerative disorders and chronic inflammation.

The chemical properties of 1429902-57-7, including its solubility, stability, and metabolic fate, are critical factors in determining its suitability for therapeutic use. Preliminary data suggest that this compound exhibits good solubility in both aqueous and organic solvents, which facilitates formulation into various dosage forms. Additionally, its stability under standard storage conditions ensures that it remains viable for extended periods, making it practical for industrial-scale production.

In conclusion, 4-(4-Propoxy-phenoxy)-1H-pyrazole represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for investigating new therapeutic strategies. As research continues to uncover the full spectrum of its properties and applications, this compound is poised to play a significant role in the advancement of medicinal chemistry.

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